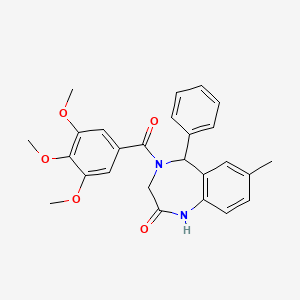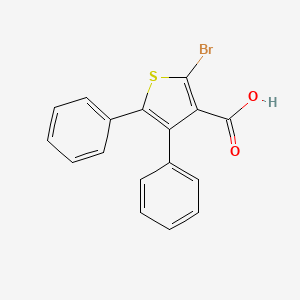![molecular formula C19H19ClN2O2 B5154770 N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5154770.png)
N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as CEP-1347, is a chemical compound that has been widely studied for its potential therapeutic applications in treating neurodegenerative diseases.
作用机制
N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide exerts its neuroprotective effects by inhibiting the activation of JNK. JNK is activated in response to cellular stress and can trigger the cell death pathway. Inhibition of JNK activation by N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide prevents the activation of downstream signaling pathways that lead to neuronal death.
Biochemical and Physiological Effects:
N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. It also has been shown to improve mitochondrial function and increase the expression of neurotrophic factors, which are important for neuronal survival and function.
实验室实验的优点和局限性
N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced and purified. It has been extensively studied and has a well-characterized mechanism of action. However, N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experimental settings.
未来方向
There are several future directions for research on N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of research is to investigate its potential therapeutic applications in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another area of research is to develop more potent and selective JNK inhibitors that can be used in conjunction with N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide to improve its effectiveness. Additionally, there is a need to develop more effective methods for administering N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide in vivo, such as through the use of nanoparticles or other drug delivery systems.
合成方法
N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a synthetic compound that can be produced through a multistep process. The starting material for the synthesis is 2-chloroethylamine hydrochloride, which is reacted with 2-chlorobenzophenone to form an intermediate product. The intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide.
科学研究应用
N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects by inhibiting the activation of c-Jun N-terminal kinase (JNK), a protein kinase that is involved in the cell death pathway. Inhibition of JNK activation by N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to reduce neuronal death and improve motor function in animal models of Parkinson's disease.
属性
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-17-9-5-4-6-14(17)10-11-21-19(24)15-12-18(23)22(13-15)16-7-2-1-3-8-16/h1-9,15H,10-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUVDTOVBZTFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorobenzyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5154691.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5154712.png)
![2-chloro-N-cyclohexyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5154714.png)


![4-(4-chlorophenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5154720.png)
![3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5154728.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B5154731.png)
![3-(2-fluorophenyl)-5-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5154745.png)

![5-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154761.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154768.png)
![6-amino-4-(2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5154775.png)
